2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the pyrazolo[1,5-a]pyrimidine class, such as DPA-714, have been designed for in vivo imaging using positron emission tomography (PET) due to their selective ligand properties for the translocator protein (18 kDa). These compounds have been synthesized with a fluorine atom in their structure, enabling labeling with fluorine-18, a radioisotope used in PET imaging. This application highlights the potential of derivatives of the compound for diagnostic purposes in neurology and oncology (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Research on enaminones and pyrazoles, including structures similar to the chemical , has demonstrated their utility in synthesizing compounds with significant antitumor and antimicrobial activities. These activities include inhibitory effects against human breast cell lines and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. This suggests that derivatives of the specified compound could have potential applications in the development of new anticancer and antibacterial agents (Riyadh, 2011).
Phosphodiesterase Inhibition
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to the compound of interest, have been identified as specific inhibitors of the cGMP-specific (type V) phosphodiesterase. These inhibitors have shown both enzymatic and cellular activity, as well as in vivo oral antihypertensive activity. This points to the potential use of similar compounds in the development of treatments for cardiovascular diseases (Dumaitre & Dodic, 1996).
Antiasthma Agents
Compounds within the triazolo[1,5-c]pyrimidine class have been found to act as mediator release inhibitors, potentially useful in treating asthma. Their synthesis and evaluation in pharmacological models suggest a role for chemically similar entities in respiratory disease management (Medwid et al., 1990).
Anticancer and Antimicrobial Agents
Further research on pyrazolo[1,5-a]pyrimidine derivatives has demonstrated moderate anticancer activity, reinforcing the potential of this chemical class in developing therapeutic agents targeting various cancer types. The structural analysis and biological activity assessment of these compounds provide a foundation for future drug development efforts (Lu Jiu-fu et al., 2015).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Similar compounds have been found to target the discoidin domain receptor 1 (ddr1), an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the enzymatic activity of their targets .
Biochemical Pathways
It’s worth noting that similar compounds have been found to alter thyroid hormone (th) homeostasis via activation of the human pregnane x receptor (pxr) and inhibition .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable .
Result of Action
Similar compounds have been found to inhibit the enzymatic activity of their targets .
Action Environment
It’s worth noting that similar compounds have been found to be stable under normal conditions .
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide remains unclear. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies may focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet identified. It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c1-12-7-17-22-9-13(10-24(17)23-12)3-2-6-21-18(25)11-26-16-5-4-14(19)8-15(16)20/h4-5,7-10H,2-3,6,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUAMUBTUIYVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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